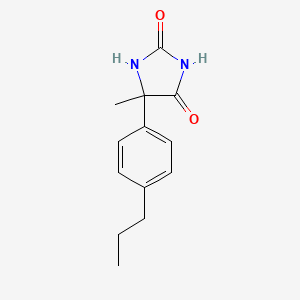

5-Methyl-5-(4-propylphenyl)imidazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

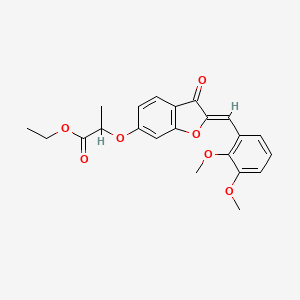

5-Methyl-5-(4-propylphenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 . It is used for proteomics research .

Molecular Structure Analysis

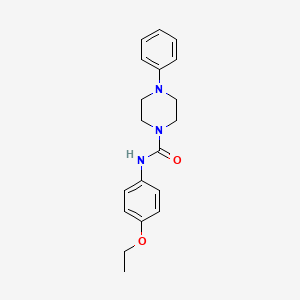

The molecular structure of this compound consists of a central imidazolidine-2,4-dione ring, which is a five-membered ring with two nitrogen atoms and two carbonyl groups. This ring is substituted at the 5-position with a methyl group and a 4-propylphenyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the sources I found. It is known to be a solid at room temperature . More specific properties such as melting point, boiling point, solubility, and spectral data are not provided in the sources I found .科学的研究の応用

Hypoglycemic Activity and Insulin Sensitivity

A series of imidazopyridine thiazolidine-2,4-diones were synthesized, representing conformationally restricted analogues of rosiglitazone, a novel hypoglycemic compound. These compounds were evaluated for their effect on insulin-induced 3T3-L1 adipocyte differentiation in vitro and their hypoglycemic activity in vivo using the genetically diabetic KK mouse model. This research highlights the potential of thiazolidine-2,4-diones in improving insulin sensitivity and controlling blood glucose levels M. Oguchi et al., 2000.

Dual 5-HT1A Receptor and Serotonin Transporter Affinity

Imidazolidine-2,4-dione derivatives were investigated for their dual affinity towards 5-HT1A receptor and serotonin transporter (SERT), suggesting their potential application in treating depression and anxiety disorders. These compounds displayed promising pharmacological profiles, including SERT blocking efficacy combined with 5-HT1A partial agonism and 5-HT2A antagonism, indicative of their potential as antidepressant and anxiolytic agents A. Czopek et al., 2013.

Anticancer Activity

New hybrids of 4H-imidazole-4-one and imidazolidine-2,4-dione were synthesized and evaluated for their antitumor activity, aiming to develop compounds with potent activity and selectivity toward cancerous cells. The study revealed compounds with remarkable broad-spectrum cytotoxic potency, indicating the potential of imidazolidine-2,4-dione derivatives in cancer treatment S. M. El-Sayed et al., 2018.

HIV-1 Fusion Inhibitors

A series of novel imidazolidin-2,4-dione derivatives were designed, synthesized, and evaluated for their inhibitory activity against HIV-1 replication, demonstrating significant anti-HIV activities. These findings suggest the potential of imidazolidine-2,4-dione derivatives as HIV-1 fusion inhibitors, offering a new avenue for HIV-1 treatment research T. Ibrahim et al., 2020.

Water Disinfection

A chlorine rechargeable biocidal nanofibrous membrane, incorporating 5-methyl-5-(4'-vinylphenyl)imidazolidine-2,4-dione, was developed for rapid and effective water disinfection. This innovation highlights the application of imidazolidine-2,4-dione derivatives in environmental health, particularly in point-of-use water treatment scenarios, demonstrating their potential in addressing pathogenic contamination effectively Yue Ma et al., 2021.

作用機序

Target of Action

The primary targets of 5-Methyl-5-(4-propylphenyl)imidazolidine-2,4-dione are Tankyrase 1 and 2 (TNKS-1 and TNKS-2), which belong to the poly (ADP-ribose) polymerase family . These targets are known for their multi-functioning capabilities and play an essential role in the Wnt β-catenin pathway and various other cellular processes .

Mode of Action

This compound: interacts with its targets, TNKS-1 and TNKS-2, through a dual-inhibitory mechanism . The binding site residues GLY1185 and ILE1224 in TNKS-1 and PHE1035 and PRO1034 in TNKS-2 are crucial mediators of this dual binding mechanism . These residues have high per-residue energy contributions and consistent high-affinity interactions .

Biochemical Pathways

The compound’s interaction with TNKS-1 and TNKS-2 affects the Wnt β-catenin pathway . This pathway is responsible for various cellular processes, making TNKS-1 and TNKS-2 suitable targets, especially in cancer .

Pharmacokinetics

The ADME properties of This compound The binding free energy of the compound shows estimated total energy of -4388 kcal/mol and -3079 kcal/mol towards TNKS-1 and 2, respectively . This indicates favorable analogous dual binding, which could impact the bioavailability of the compound .

Result of Action

The binding of This compound to TNKS-1 and TNKS-2 results in increased flexibility and solvent accessible surface area of the residues . This infers an analogous structural binding mechanism, which could lead to changes in the molecular and cellular effects of the compound’s action .

Action Environment

特性

IUPAC Name |

5-methyl-5-(4-propylphenyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-3-4-9-5-7-10(8-6-9)13(2)11(16)14-12(17)15-13/h5-8H,3-4H2,1-2H3,(H2,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWQZPBYACJJOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2724424.png)

![4-Amino-N-[2-(dimethylamino)ethyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2724426.png)

![2-[1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2724427.png)

![N-[1-[(2-Bromophenyl)methyl]cyclopropyl]-6-cyanopyridine-2-carboxamide](/img/structure/B2724433.png)

![2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2724442.png)

![N-(1-cyanocyclopentyl)-2-[4-(pyrazin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2724443.png)